![molecular formula C15H14 B7949283 2-Methylstilbene](/img/structure/B7949283.png)
2-Methylstilbene
Overview
Description
2-Methylstilbene is a chemical compound with the molecular formula C15H14 . It belongs to the stilbene family, which is significant in pharmaceutical and material chemistry .
Synthesis Analysis
Stilbenes, including 2-Methylstilbene, are synthesized by plants under stressful conditions . The synthetic approaches for the syntheses of stilbene scaffold and related structures have been covered in various studies over the last 30 years . The role of stilbene intermediates used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science has also been highlighted .
Molecular Structure Analysis
The molecular structure of 2-Methylstilbene consists of a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond . The molecular weight of 2-Methylstilbene is 194.28 .
Chemical Reactions Analysis
Stilbenes, including 2-Methylstilbene, undergo reactions typical of alkenes . For instance, trans-stilbene undergoes epoxidation with peroxymonophosphoric acid, producing a yield of trans-stilbene oxide .
Physical And Chemical Properties Analysis
2-Methylstilbene is a solid at 20 degrees Celsius . It has a molecular weight of 194.28 .
Scientific Research Applications
Directed methylations of unsymmetrical stilbenes using methylsulphinyl anion
This paper discusses the methylation of 2-methylstilbene with methyl-sulphinyl anion, highlighting controlled production of either α- or α′-methylated stilbene. This has implications in synthetic organic chemistry (James & Pattenden, 1971).
Rotating spiral microchannel distillation
A prototype device using a rotating spiral microchannel was designed for the separation of substances, including 2-methyl-2-butene, demonstrating applications in chemical engineering and separation processes (Macinnes et al., 2010).
Homogeneous nanodiscs of native membranes formed by stilbene-maleic-acid copolymers
This study presents the use of methylstilbene-alt-maleic acid copolymers in converting biological membranes into bilayer discs, which is significant for biochemical and biomedical applications (Esmaili et al., 2020).
Reactivities of α-methylstilbene and αβ-dimethylstilbene towards the benzoyloxy radical
This research compares the reactivities of α-methylstilbene and αβ-dimethylstilbene with the benzoyloxy radical, providing insights into the chemical reactivity and interactions of stilbene compounds, which are relevant in polymer chemistry (Barson et al., 1989).
Synthesis of laterally substituted α‐methylstilbene‐tolane liquid crystals
This paper discusses the synthesis of α‐methylstilbene‐tolane liquid crystals, highlighting their potential applications in display technologies and laser-beam steering (Chang et al., 2008).
Crystal structure of the 21 complex of pyromellitic dianhydride with trans-4-methylstilbene
The crystal structure analysis of this complex suggests applications in material science and crystallography (Kodama & Kumakura, 1974).
Second-harmonic generation measurement in 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) single-crystal thin-films
This study explores the optical properties of MMONS, indicating applications in photonics and optical material science (Tan et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-methyl-2-(2-phenylethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXLTUWFWEWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345729 | |
Record name | 2-Methylstilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(2-phenylethenyl)benzene | |
CAS RN |
74685-42-0 | |
Record name | 2-Methylstilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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